3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-18(23-7-9-24(10-8-23)20(28)17-6-3-11-29-17)12-14-13-30-21-22-16-5-2-1-4-15(16)19(27)25(14)21/h3,6,11,14H,1-2,4-5,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHVUUCVSLUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 466.5 g/mol. The structure features a thiazoloquinazolinone core linked to a furan-substituted piperazine moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of thiazoloquinazolinones exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines with IC50 values ranging from 1.33 µM to 17.5 µM . The structural components such as the thiazole ring and piperazine moiety are believed to enhance the interaction with cellular targets involved in cancer progression.
Anti-inflammatory Activity
The compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a critical role in inflammation and pain pathways. In vitro studies have shown that similar compounds exhibit selective inhibition of COX-II with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib . This suggests that the compound may possess anti-inflammatory properties beneficial in treating conditions like arthritis or cardiovascular diseases.
Anticonvulsant Activity
Research indicates that thiazole-containing compounds can exhibit anticonvulsant effects. For example, derivatives with similar structural motifs have been tested in picrotoxin-induced convulsion models, showing promising results with median effective doses indicating significant anticonvulsant activity . The presence of specific substituents on the thiazole ring was linked to enhanced efficacy.
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : By inhibiting COX enzymes, the compound may reduce prostaglandin synthesis, leading to decreased inflammation and pain.
- Cell Cycle Interference : Anticancer activity may be attributed to disruption in cell cycle progression or induction of apoptosis in cancer cells through interactions with key regulatory proteins.
- Neuroprotective Effects : The anticonvulsant properties could stem from modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
Case Studies
Several studies have explored the biological activities of thiazoloquinazolinone derivatives:
- Study on Anticancer Efficacy : A series of thiazole-based compounds were synthesized and evaluated against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 0.011 µM against COX-II, suggesting strong anticancer potential .
- Inflammation Model Testing : In an animal model for inflammation, compounds similar to our target showed significant reduction in swelling and pain indicators compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole and quinazoline moieties have shown promising activity against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast and colon cancer models .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole derivative A | MCF-7 (breast) | 5.71 | Induces apoptosis via caspase activation |
| Quinazoline derivative B | HT29 (colon) | 2.01 | Inhibits cell cycle progression |
Anticonvulsant Properties
The anticonvulsant potential of thiazole-containing compounds has been explored in several studies. The compound under consideration has been tested in picrotoxin-induced seizure models, revealing significant protective effects against seizures. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents enhances anticonvulsant activity by modulating neurotransmitter systems .
Antimicrobial Activity
Compounds related to the target molecule have demonstrated antimicrobial properties against a range of pathogens. Studies indicate that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. This suggests potential applications in treating infections caused by resistant strains of bacteria .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole and quinazoline derivatives similar to the target compound for their anticancer efficacy against various human cancer cell lines. The results showed that one derivative had an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .
Case Study 2: Anticonvulsant Evaluation
In a controlled study involving animal models, the compound was administered to assess its anticonvulsant properties. The results indicated a dose-dependent effect in reducing seizure frequency and duration compared to untreated controls, highlighting its potential as a therapeutic agent for epilepsy .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Comparable Compounds
| Compound (Source) | Core Structure | Key Substituents | Notable Functional Groups |
|---|---|---|---|
| Target Compound | Thiazolo[2,3-b]quinazolin-5-one | 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl | Furanoyl, piperazine, thiazole, quinazolinone |
| Bivalent Benzoxazolones (Ev1) | Benzoxazolone/benzothiazolone | 4-(2-oxobutyl/pentyl)piperazine | Piperazine, oxazolone/thiazolone |
| K13 (Ev2) | Triazolo[1,5-c]quinazolin-2-one | 4-Bromo-phenylvinyl, piperazine | Piperazine, triazole, bromophenyl |
| Pyrazolo[3,4-b]quinolines (Ev4) | Pyrazoloquinoline | 9-(Furan-2-carbonyl), 3,7,7-trimethyl-substituted phenyl | Furanoyl, pyrazole, quinoline |
| Thiazoloquinazolinones (Ev6) | Thiazolo[2,3-b]quinazolin-3-one | 4'-Substituted benzylidene, 2'-hydroxyphenylhydrazone | Benzylidene, hydrazone, thiazole |
Key Observations :
- The target compound shares the thiazoloquinazolinone core with Ev6 derivatives but differs in substituents (furanoylpiperazine vs. benzylidene/hydrazone).
- Ev4’s pyrazoloquinoline core differs significantly but highlights the utility of furanoyl groups in heterocyclic systems .
Key Observations :
- Moderate yields (51–53%) in Ev1 contrast with Ev4’s "quantifiable" yields, suggesting optimized conditions for furanoyl incorporation .
- Piperazine acylation (as in the target compound and Ev4) often employs furoyl chloride under reflux, a method scalable for diverse heterocycles .
Spectral Characterization
Table 3: Spectral Data Comparison
| Compound (Source) | 1H NMR (δ ppm) | IR (cm⁻¹) | HRMS/ESI-MS Data |
|---|---|---|---|
| Target Compound | Not provided in evidence | Not provided in evidence | Not provided in evidence |
| Bivalent Benzoxazolones (Ev1) | 1.2–3.8 (alkyl protons), 6.7–7.5 (Ar-H) | 1680–1700 (C=O), 1250 (C-N) | M+ calc./found: 500–600 Da |
| K13 (Ev2) | 7.9–6.7 (Ar-H), 5.4–5.0 (vinyl) | 3454 (N-H), 1347 (C=O) | TOF MS: m/z 463 (M+) |
| Pyrazoloquinolines (Ev4) | 2.1–2.5 (CH3), 7.2–8.1 (Ar-H) | 1720 (C=O), 1600 (C=N) | ESI-MS: M+ confirmed |
| Thiazoloquinazolinones (Ev6) | 6.8–8.2 (Ar-H), 10.5 (N-H) | 1650 (C=O), 1590 (C=N) | Not provided |
Key Observations :
- Piperazine-related protons in Ev1 and Ev2 appear between δ 3.3–3.4 (s, CH2) and δ 2.1–3.8 (alkyl chains) .
- Furanoyl C=O stretches in Ev4 (1720 cm⁻¹) align with typical acylated piperazine IR profiles .
Table 4: Reported Bioactivities of Analogues
| Compound (Source) | Activity | Key Findings |
|---|---|---|
| K13 (Ev2) | Anti-inflammatory | IR/NMR confirms structure; activity not quantified |
| Thiazoloquinazolinones (Ev6) | Antitubercular | 5f: 94% inhibition at 6.25 µg/mL (H37Rv strain) |
| Pyrazoloquinolines (Ev4) | Not specified | Focus on synthetic optimization |
Key Observations :
- Ev6’s benzylidene/hydrazone substitutions correlate with antitubercular efficacy, suggesting that the target compound’s furanoylpiperazine group may influence bioactivity differently .
Q & A
Basic: How is the structural identity of this compound confirmed in synthetic workflows?
Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign proton and carbon environments, such as the furan carbonyl (δ ~160-165 ppm in 13C NMR) and piperazine methylene groups (δ ~2.5-3.5 ppm in 1H NMR). Multiplicity patterns in the thiazoloquinazolinone core are critical for verifying fused ring systems .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₅N₅O₃S) by comparing calculated and observed m/z values (e.g., [M+H]+ expected deviation < 2 ppm) .
- Elemental Analysis : Confirm C, H, N percentages (e.g., ±0.3% deviation from theoretical values) to rule out impurities .
Basic: What are critical considerations for optimizing its multi-step synthesis?
Answer:
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution in piperazine coupling steps, while glacial acetic acid facilitates cyclization .
- Catalysts : Triethylamine (TEA) or DMAP improves acylation efficiency during furan-2-carbonyl attachment .
- Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., oxoethyl linker formation) to prevent side reactions .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate intermediates with >95% purity .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
SAR strategies focus on modular substitutions:
- Piperazine Modifications : Replace the furan-2-carbonyl group with other acyl moieties (e.g., benzoyl, acetyl) to assess impact on target binding .
- Thiazoloquinazolinone Core Alterations : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 or 7 to modulate electronic properties and solubility .
- Oxoethyl Linker Optimization : Test shorter (ethylene) or longer (butylene) linkers to evaluate steric effects on receptor engagement .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with targets like kinases or GPCRs, guided by similar triazole-thiazole systems .
Advanced: What in vitro models are suitable for evaluating its bioactivity and mechanism of action?
Answer:
- Enzyme Inhibition Assays : Test against serine/threonine kinases (e.g., PKA, PKC) using ADP-Glo™ kits, given structural similarity to kinase inhibitors .
- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (IC₅₀ determination via MTT assay) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) to identify GPCR interactions .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS to assess first-pass metabolism .
Advanced: How can researchers resolve contradictions in reported biological data across similar compounds?
Answer:
Address discrepancies through:
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed incubation times, serum-free conditions) to minimize variability .
- Off-Target Profiling : Use BioMAP® panels to identify unintended interactions (e.g., cytokine release, ion channel modulation) .
- Physicochemical Characterization : Compare logP (via shake-flask method) and pKa (via potentiometry) to clarify bioavailability differences .
- Crystallography : Co-crystallize the compound with target proteins (e.g., solved PDB structures) to confirm binding modes versus docking predictions .
Advanced: What strategies improve metabolic stability for in vivo applications?
Answer:
- Prodrug Design : Introduce ester or amide prodrug moieties at the oxoethyl group to enhance plasma half-life .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce oxidative metabolism .
- Formulation Optimization : Use nanoemulsions or liposomes to improve aqueous solubility and reduce hepatic clearance .
Advanced: How are computational methods integrated into its preclinical development?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and conformational changes .
- QSAR Modeling : Train models on analogues to predict ADMET properties (e.g., BBB permeability, hERG inhibition) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthesis .
Advanced: What analytical techniques address batch-to-batch variability in synthesis?
Answer:
- HPLC-PDA : Monitor purity (>98%) and detect trace impurities (e.g., unreacted furan-2-carbonyl chloride) .
- X-ray Powder Diffraction (XRPD) : Ensure consistent crystalline polymorphs across batches .
- Karl Fischer Titration : Control residual solvent levels (e.g., DMF < 500 ppm) to meet ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
